(1S,2R)-2-((1,3-dioxoisoindolin-2-yl)Methyl)-N,N-diethyl-1-phenylcyclopropanecarboxaMide (1S,2R)-2-((1,3-dioxoisoindolin-2-yl)Methyl)-N,N-diethyl-1-phenylcyclopropanecarboxaMide
Brand Name: Vulcanchem
CAS No.: 1237261-65-2
VCID: VC17550522
InChI: InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17-,23+/m0/s1
SMILES:
Molecular Formula: C23H24N2O3
Molecular Weight: 376.4 g/mol

(1S,2R)-2-((1,3-dioxoisoindolin-2-yl)Methyl)-N,N-diethyl-1-phenylcyclopropanecarboxaMide

CAS No.: 1237261-65-2

Cat. No.: VC17550522

Molecular Formula: C23H24N2O3

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-((1,3-dioxoisoindolin-2-yl)Methyl)-N,N-diethyl-1-phenylcyclopropanecarboxaMide - 1237261-65-2

Specification

CAS No. 1237261-65-2
Molecular Formula C23H24N2O3
Molecular Weight 376.4 g/mol
IUPAC Name (1S,2R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Standard InChI InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17-,23+/m0/s1
Standard InChI Key JOTWZGIFEGRKFM-GAJHUEQPSA-N
Isomeric SMILES CCN(CC)C(=O)[C@]1(C[C@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Canonical SMILES CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three critical regions:

  • Cyclopropane Core: The strained three-membered ring imposes unique electronic and steric properties, influencing reactivity and conformational stability.

  • 1,3-Dioxoisoindolinylmethyl Group: This phthalimide-derived substituent introduces electron-withdrawing characteristics and potential for π-π interactions.

  • N,N-Diethylcarboxamide and Phenyl Groups: The carboxamide provides hydrogen-bonding capacity, while the phenyl ring enables hydrophobic interactions .

The stereochemistry at positions 1S and 2R is critical for spatial orientation, as evidenced by related cyclopropane derivatives like milnacipran, where stereochemistry dictates receptor binding affinity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number876728-43-7
Molecular FormulaC23H24N2O3
Molecular Weight376.45 g/mol
Stereochemistry(1S,2R)
SynonymsSCHEMBL12067661; (1S)-N,N-Diethyl-1-phenyl-2α-(phthalimidylmethyl)cyclopropane-1α-carboxamide

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of this compound likely involves:

  • Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction.

  • Introduction of the Phthalimide Group: Coupling of 1,3-dioxoisoindoline to the cyclopropane methyl group through nucleophilic substitution or Mitsunobu reaction.

  • Carboxamide Installation: Diethylamine incorporation via amidation of a precursor carboxylic acid .

Stereochemical Control

Achieving the (1S,2R) configuration necessitates chiral auxiliaries or asymmetric catalysis. For example, milnacipran’s synthesis uses enantioselective cyclopropanation with transition-metal catalysts, a strategy potentially applicable here .

Functional Derivatives and Analogous Compounds

Milnacipran Hydrochloride: A Structural Analog

Milnacipran ((1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride) shares the cyclopropane-carboxamide backbone but replaces the phthalimide with an aminomethyl group . Key comparisons:

Table 2: Structural and Functional Comparison

FeatureTarget CompoundMilnacipran Hydrochloride
Cyclopropane Substituent1,3-DioxoisoindolinylmethylAminomethyl
Pharmacological RoleUndeterminedSNRI (Antidepressant)
Synthesis ComplexityHigh (phthalimide coupling)Moderate (amine functionalization)
SolubilityLikely low (logP ~3.5 estimated)19 mg/mL in water
ParameterSpecificationRationale
Temperature2–8°CMinimizes thermal degradation
AtmosphereDry inert gas (N2/Ar)Prevents oxidation and hydrolysis
Light ExposureProtected from lightAvoids photolytic decomposition

Future Research Directions

Pharmacological Profiling

  • In vitro Screening: Assess binding affinity for monoamine transporters (SERT, NET) given structural parallels to SNRIs .

  • Proteolysis-Targeting Chimeras (PROTACs): Explore utility as a cereblon-binding moiety in targeted protein degradation platforms.

Synthetic Optimization

  • Flow Chemistry: Implement continuous-flow systems to enhance cyclopropanation efficiency and stereoselectivity.

  • Catalytic Amination: Adapt copper(II)-catalyzed methods from boracarboxylated compounds (see ) for late-stage functionalization.

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